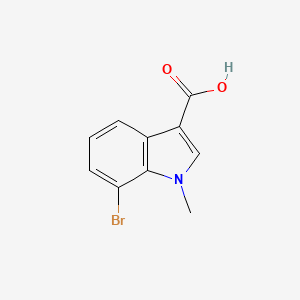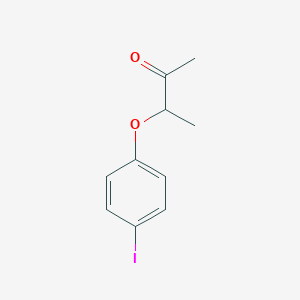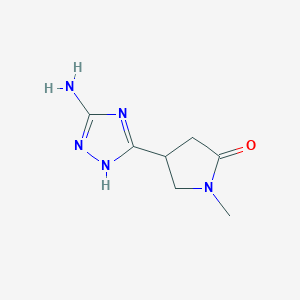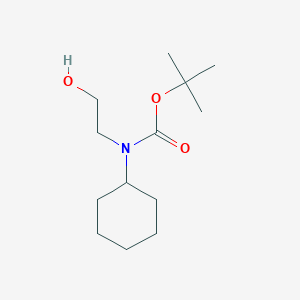
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione, also known as 3-AP, is a heterocyclic organic compound that was first synthesized in the late 1960s. It is a derivative of dihydropyrimidine, which is a five-membered ring consisting of two nitrogen atoms, two carbon atoms, and one oxygen atom. 3-AP has been studied extensively due to its potential applications in scientific research, particularly in the areas of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound "3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione" and its derivatives have been a subject of extensive research, primarily focused on their synthesis and potential applications. One study reports on the synthesis and characterization of new compounds derived from dihydropyrimidine-2,4(1H,3H)-dione moieties, which have been evaluated for cytotoxic activity against cancer cell lines (Udayakumar, Gowsika, & Pandurangan, 2017). Another study developed a novel method for the synthesis of these derivatives with moderate to high yields, highlighting the importance of such compounds in medicinal chemistry (Rutkauskas & Beresnevicius, 2002).
Catalytic and Synthetic Applications
Dihydropyrimidine derivatives have been synthesized using cellulose sulfuric acid as a recyclable solid acid catalyst, indicating the significance of these compounds in green chemistry and their potential environmental benefits (Rajack, Yuvaraju, Praveen, & Murthy, 2013). Furthermore, the utility of dihydropyrimidine-2,4(1H,3H)-dione functionality in creating novel crown-containing hydrogen-bonded supramolecular assemblies has been explored, indicating its versatile applications in the field of supramolecular chemistry (Fonari et al., 2004).
Pharmaceutical and Biological Applications
The compounds derived from dihydropyrimidine-2,4(1H,3H)-dione have shown promising results in various biological evaluations. For instance, they have demonstrated significant cytotoxic activity against certain cancer cell lines, suggesting potential applications in cancer therapy (Dixit et al., 2011). Additionally, these derivatives have been used to synthesize various pharmacologically relevant structures, showcasing their importance in drug discovery and design (Girreser, Heber, & Schütt, 2004).
Propiedades
IUPAC Name |
3-(3-aminophenyl)-1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7-2-1-3-8(6-7)13-9(14)4-5-12-10(13)15/h1-3,6H,4-5,11H2,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWIPDZKTXWPRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)N(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Aminophenyl)dihydropyrimidine-2,4(1H,3H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![tert-Butyl 4-{[(6-chloropyridin-3-yl)oxy]methyl}piperidine-1-carboxylate](/img/structure/B1443336.png)
![[3-(Pyridin-3-yl)phenyl]methanamine](/img/structure/B1443337.png)





amine](/img/structure/B1443346.png)
![7-Benzyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B1443348.png)